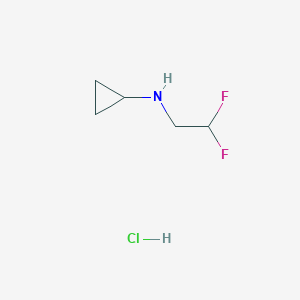

N-(2,2-difluoroethyl)cyclopropanamine hydrochloride

Description

¹H/¹³C/¹⁹F Nuclear Magnetic Resonance (NMR)

Predicted NMR shifts based on structural analogs:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.3–1.6 | Multiplet | Cyclopropane CH₂ |

| ¹H | 4.5–5.5 | Triplet | –CH₂–CF₂ (J = 18–22 Hz) |

| ¹³C | 10–15 | Singlet | Cyclopropane carbons |

| ¹³C | 115–120 | Doublet | CF₂ (J = 240–260 Hz) |

| ¹⁹F | -120 to -140 | Triplet | CF₂ (J = 18–22 Hz) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

- N–H stretch : 3300–3200 cm⁻¹ (protonated amine).

- C–F stretch : 1100–1200 cm⁻¹ (strong absorption from CF₂).

- C–N stretch : 1250–1350 cm⁻¹.

Properties

IUPAC Name |

N-(2,2-difluoroethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)3-8-4-1-2-4;/h4-5,8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOOJIWLEQUZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679082 | |

| Record name | N-(2,2-Difluoroethyl)cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010097-90-1 | |

| Record name | Cyclopropanamine, N-(2,2-difluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010097-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Difluoroethyl)cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2-difluoroethyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Difluorocarbene-Mediated Cyclopropanation

One of the most prominent methods involves the generation of difluorocarbene intermediates, which react with suitable alkenes to form the cyclopropane ring. The key reagents and conditions are:

Difluorocarbene sources: Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) and triphenylphosphonio-difluoroacetate (PDFA) are frequently used due to their stability and ease of handling.

Reaction conditions: Typically performed at elevated temperatures (~80°C) in aprotic solvents such as THF or DMSO, with high concentrations to favor cyclopropanation. Microwave irradiation has been employed to accelerate the process, reducing reaction times to as little as 5 minutes.

Substrate scope: The method tolerates various alkenes, including sensitive substrates like trimethylsilylenol ethers, yielding the difluorocyclopropanes in high yields (93–99%).

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| MDFA | High concentration in DMSO | 80°C | 82% (for α-methylstyrene) | Mild conditions, high yield |

| PDFA | Similar to MDFA | 80°C | Not specified | Stable solid, decarboxylates to carbene |

Chiral Cyclopropanation and Functionalization

For enantiomerically enriched N-(2,2-difluoroethyl)cyclopropanamine derivatives, asymmetric cyclopropanation techniques are employed:

Chiral catalysts: Chiral oxazaborolidine catalysts with borane complexes facilitate stereoselective cyclopropanation of precursor alkenes.

Sequential transformations: The cyclopropane carboxylic acids are converted to hydrazides, azides, and ultimately amines via a series of reactions, including hydrazinolysis, diazotransfer, and reduction steps.

Hydrolysis and Salt Formation

The final step involves converting the free amine to its hydrochloride salt:

Hydrolysis of intermediates: Hydrolysis of cyclopropanecarbonyl azides or hydrazides with hydrochloric acid in a methanol-water mixture yields the free amine hydrochloride with high purity and yield. This method benefits from lower solubility of the salt in water, facilitating crystallization.

Alternative methods: Gaseous HCl in organic solvents like diethyl ether can also be used to generate the hydrochloride salt directly from the free base, avoiding aqueous media and simplifying purification.

Patented and Patent-Related Methods

Recent patents describe comprehensive routes involving multiple steps:

Starting from substituted benzaldehydes: Reaction with malonic acid, thionyl chloride, and subsequent cyclopropanation yields the cyclopropane core with high stereocontrol.

Use of hazardous reagents: Some prior art involves hazardous azide rearrangements or Curtius reactions, which are less environmentally friendly and less suitable for large-scale synthesis.

Innovations: The latest processes focus on safer reagents, such as avoiding azide-based steps, and on environmentally benign conditions, including solvent choices and milder hydrolysis procedures.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Difluorocarbene cyclopropanation | MDFA, PDFA | 80°C, aprotic solvents | High yields, broad substrate scope | High temperature, specialized reagents |

| Asymmetric cyclopropanation | Chiral catalysts | Mild, with stereocontrol | Stereoselectivity | Cost of chiral catalysts |

| Hydrolysis and salt formation | HCl in MeOH/water or gaseous HCl | Room to moderate temperature | High purity, crystallinity | Multiple steps, handling of gases |

Research Findings and Data Summary

Recent research emphasizes the importance of optimizing difluorocarbene generation and cyclopropanation conditions to maximize yield and stereoselectivity. Microwave-assisted reactions significantly reduce reaction times, and environmentally friendly hydrolysis methods improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted cyclopropanamine compounds .

Scientific Research Applications

N-(2,2-difluoroethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Cyclopropanamine Derivatives

The target compound’s 2,2-difluoroethyl group distinguishes it from analogs with chloroethyl, trifluoroethyl, or aromatic substituents. Key comparisons include:

Halogenated Ethyl Substituents

- N-(2-Chloroethyl)-2-propanamine Hydrochloride (CAS 6306-61-2):

- N-(2,2,2-Trifluoroethyl)cyclopropanamine Hydrochloride (CID 20118971): Substituent: 2,2,2-trifluoroethyl. Molecular Formula: C₅H₈F₃N.

Aromatic and Benzyl Substituents

- N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride (CAS 1050213-37-0): Substituent: 2-chloro-6-fluorobenzyl. Molecular Formula: C₁₀H₁₂Cl₂FN.

- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1314324-00-9):

Molecular and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |

|---|---|---|---|---|

| N-(2,2-Difluoroethyl)cyclopropanamine HCl* | C₅H₁₀ClF₂N | 169.60 (estimated) | Not provided | 2,2-difluoroethyl |

| N-(2-Chloroethyl)-2-propanamine HCl | C₅H₁₃Cl₂N | 158.07 | 6306-61-2 | 2-chloroethyl + isopropylamine |

| N-(2,2,2-Trifluoroethyl)cyclopropanamine HCl | C₅H₈F₃N | 163.12 | CID 20118971 | 2,2,2-trifluoroethyl |

| N-(2-Chloro-6-fluorobenzyl)cyclopropanamine HCl | C₁₀H₁₂Cl₂FN | 236.11 | 1050213-37-0 | 2-chloro-6-fluorobenzyl |

*Estimated based on structural analogs.

Key Observations:

- Lipophilicity : The 2,2-difluoroethyl group likely confers intermediate lipophilicity compared to trifluoroethyl (more lipophilic) and chloroethyl (less lipophilic) .

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may enhance the half-life of the difluoroethyl derivative compared to chloroethyl analogs .

Biological Activity

N-(2,2-difluoroethyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFN

- SMILES : C1CC1NCC(F)F

- InChIKey : WVMHDNUVEBYCCW-UHFFFAOYSA-N

The compound features a cyclopropane structure with a difluoroethyl substituent, which contributes to its unique biological properties.

This compound interacts with specific molecular targets in biological systems. The difluoroethyl group enhances its binding affinity to certain receptors and enzymes, potentially modulating their activity. This interaction can lead to various biochemical effects, influencing cellular signaling pathways and metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Preliminary studies suggest the compound may have antiproliferative properties against certain cancer cell lines, although specific data on its efficacy is still limited.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, similar to other fluorinated amines that show varying degrees of selectivity and potency.

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on the synthesis of various cyclopropanamine derivatives, including this compound, evaluated their biological activities. The findings indicated that modifications in the cyclopropane structure could significantly alter biological activity (Gantt et al., 2022) .

- Comparative Studies : In comparative studies with related compounds like N-trifluoroethyl analogs, this compound showed a distinct profile in terms of receptor binding and enzyme inhibition (PubChemLite, 2024) .

- Pharmacokinetic Properties : Research into the pharmacokinetic properties of similar compounds suggests that the difluoroethyl group may influence metabolic stability and clearance rates in vivo. This is crucial for determining the therapeutic potential of this compound (BenchChem, 2024) .

Biological Activity Summary

Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Cyclopropanamine and 2,2-difluoroethyl chloride |

| Reaction Conditions | Base-catalyzed reaction under controlled conditions |

| Final Product | Obtained as hydrochloride salt |

Q & A

Q. What are the key structural features and physicochemical properties of N-(2,2-difluoroethyl)cyclopropanamine hydrochloride?

The compound contains a cyclopropane ring bonded to an amine group and a 2,2-difluoroethyl substituent, with a hydrochloride counterion. Key properties include:

- Molecular formula : C₅H₉ClF₂N (derived from analogous cyclopropanamine hydrochlorides in )

- Molecular weight : ~205.63 g/mol (based on similar compounds ).

- Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent degradation .

- Hazard statements : Includes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves:

- Cyclopropanation : Reaction of a difluoroethyl precursor with a cyclopropane-forming reagent (e.g., Simmons–Smith reaction) .

- Amine functionalization : Introduction of the amine group via reductive amination or nucleophilic substitution.

- Salt formation : Treatment with HCl to yield the hydrochloride salt . Example: Analogous synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride uses cyclopropanation followed by HCl salt precipitation .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks .

- Waste disposal : Classify as hazardous waste and use certified disposal services .

Advanced Research Questions

Q. How can the cyclopropanation step be optimized to improve yield and purity?

- Catalyst selection : Use transition-metal catalysts (e.g., Rh₂(OAc)₄) for stereoselective cyclopropanation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Employ recrystallization or preparative HPLC to isolate high-purity product (≥95%) .

Q. What analytical techniques resolve discrepancies in spectroscopic data (e.g., NMR, MS)?

- NMR : Use ¹H/¹³C NMR with deuterated solvents (e.g., D₂O) to confirm cyclopropane ring integrity and amine protonation .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 206.63) .

- X-ray crystallography : Resolve structural ambiguities in crystalline samples .

Q. How do the difluoroethyl and cyclopropane groups influence stability under varying conditions?

- Thermal stability : Cyclopropane rings are strain-prone; differential scanning calorimetry (DSC) can assess decomposition temperatures .

- Hydrolytic stability : The difluoroethyl group reduces hydrolysis rates compared to non-fluorinated analogs (test via pH-dependent stability studies) .

Q. What strategies address contradictory pharmacological data in receptor-binding assays?

- Dose-response validation : Replicate assays across multiple concentrations to confirm affinity trends .

- Control experiments : Use known receptor antagonists (e.g., ketamine derivatives) as benchmarks .

- Structural analogs : Compare with related cyclopropanamine hydrochlorides to identify substituent effects .

Methodological Guidance for Data Interpretation

- Synthetic yield discrepancies : Cross-validate yields using alternative purification methods (e.g., column chromatography vs. recrystallization) .

- Spectroscopic anomalies : Reference PubChem or EPA DSSTox entries for standardized spectral data .

- Biological activity variability : Standardize assay conditions (e.g., cell lines, incubation times) to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.